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Octamethylsilsesquioxane

Polymer nanocomposites PDMS rubber Crystallinity

Octamethylsilsesquioxane (OMS, CAS 17865-85-9) is a polyhedral oligomeric silsesquioxane (POSS) with the molecular formula C₈H₂₄O₁₂Si₈. It features a rigid, cage-like Si–O core of ~1–2 nm diameter, surrounded by eight methyl groups, which confer a density of 1.26 g/cm³ and a melting point exceeding 350 °C.

Molecular Formula C8H24O12Si8
Molecular Weight 536.95 g/mol
CAS No. 17865-85-9
Cat. No. B100524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctamethylsilsesquioxane
CAS17865-85-9
Molecular FormulaC8H24O12Si8
Molecular Weight536.95 g/mol
Structural Identifiers
SMILESC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C
InChIInChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3
InChIKeySOQGBGSEJYZNPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octamethylsilsesquioxane (CAS 17865-85-9) Procurement Guide: Core Properties and Structural Identity


Octamethylsilsesquioxane (OMS, CAS 17865-85-9) is a polyhedral oligomeric silsesquioxane (POSS) with the molecular formula C₈H₂₄O₁₂Si₈ . It features a rigid, cage-like Si–O core of ~1–2 nm diameter, surrounded by eight methyl groups, which confer a density of 1.26 g/cm³ and a melting point exceeding 350 °C [1]. Its Hansen solubility parameters closely resemble those of polytetrafluoroethylene (PTFE) [2]. These foundational properties—nanoscale dimensions, high thermal stability, and PTFE-like solubility—form the basis for its selection in advanced materials, but they do not alone justify procurement over structurally similar POSS analogs; the following sections provide the requisite comparative evidence.

Why Generic POSS Substitution Fails: Octamethylsilsesquioxane (CAS 17865-85-9) Procurement Rationale


The POSS family encompasses a broad spectrum of cage silsesquioxanes with varying organic substituents, yet their performance in polymer matrices is highly substituent-specific. For example, octamethylsilsesquioxane (OMS) and octaphenylsilsesquioxane (OPS) exhibit diametrically opposed effects on polydimethylsiloxane (PDMS) crystallinity—OMS reduces it, while OPS acts as a nucleating agent and increases it [1]. Similarly, OMS sublimes above ~250 °C, degrading the thermal stability of its composites, whereas vinyl-functionalized analogs can graft to polymer chains and elevate glass transition temperature [2][3]. In polypropylene, OMS functions as a nucleating agent, but octaisobutyl-POSS induces polymorphism, illustrating that even subtle alkyl-chain modifications alter crystallization behavior [4]. These divergent structure-property relationships mean that generic POSS substitution—e.g., replacing OMS with another T8 cage compound—will unpredictably alter composite performance, making compound-specific procurement essential.

Octamethylsilsesquioxane (CAS 17865-85-9) vs. Analogs: Quantitative Performance Differentiation Evidence


Crystallinity Suppression in PDMS: Octamethylsilsesquioxane vs. Octaphenylsilsesquioxane

In polydimethylsiloxane (PDMS) rubber composites, octamethylsilsesquioxane (OMS) suppresses crystallinity, whereas octaphenylsilsesquioxane (OPS) significantly enhances it. Specifically, incorporating 20 wt% OPS into PDMS increases crystallinity (Xc) and melting temperature (Tm) by acting as a nucleating agent. In contrast, OMS/PDMS composites exhibit reduced Xc [1]. This opposite behavior underscores that OMS is uniquely suited for applications requiring amorphous, low-crystallinity PDMS formulations.

Polymer nanocomposites PDMS rubber Crystallinity

Thermal Stability Degradation Due to Sublimation: Octamethylsilsesquioxane vs. Vinyl-Functionalized POSS

In PDMS/silica nanocomposites, octamethylsilsesquioxane (OMS) undergoes sublimation above ~250 °C, resulting in the poorest thermal stability among tested POSS additives. In contrast, heptaphenylvinylsilsesquioxane (VPS) grafts onto PDMS chains, increasing the glass transition temperature (Tg) and enhancing overall thermal stability [1][2]. This thermal degradation pathway via sublimation is a critical differentiator when selecting POSS additives for high-temperature processing or end-use environments.

Thermal stability PDMS nanocomposites Sublimation

Nucleating Agent for Polypropylene: Octamethylsilsesquioxane vs. Octaisobutyl-POSS

In melt-mixed polypropylene (PP) nanocomposites, octamethylsilsesquioxane (OMS) acts as a nucleating agent, promoting crystallization of the PP matrix. In contrast, octaisobutyl-POSS induces PP polymorphism, altering the crystal form distribution rather than simply accelerating nucleation [1]. This functional divergence—nucleation versus polymorphism induction—distinguishes OMS as the additive of choice when a straightforward increase in crystallization rate and uniform crystal morphology is desired.

Polypropylene Nucleating agent Crystallization

Dielectric Breakdown Strength Enhancement in Polypropylene: Octamethylsilsesquioxane vs. Unfilled PP

The incorporation of octamethylsilsesquioxane (OMS) as a filler in polypropylene (PP) substantially increases the dielectric breakdown strength relative to unfilled PP [1][2]. While this evidence is from a class-level comparison (OMS/PP vs. neat PP), it demonstrates a functional benefit not universally shared by all POSS additives, particularly those that may form agglomerates and degrade electrical properties. The exact magnitude of improvement depends on OMS loading and dispersion quality, but the directional enhancement is consistently reported.

Dielectric properties Polypropylene High-voltage insulation

PTFE-Equivalent Liquid Repellency: Octamethylsilsesquioxane vs. Polytetrafluoroethylene

Octamethylsilsesquioxane (OMS) exhibits Hansen solubility parameters (HSP) similar to those of polytetrafluoroethylene (PTFE). This HSP similarity predicts liquid-repellency performance comparable to PTFE. Indeed, electroless-plated Ni–P films composite with OMS particles (Ni–P/OMS) show liquid-repellency comparable to or higher than Ni–P films composite with PTFE particles, except toward 1-bromonaphthalene [1]. When OMS is incorporated into a PDMS matrix, the resulting PDMS/OMS film exhibits enhanced liquid-repellency and water-sliding behavior compared to PTFE-based systems. This positions OMS as a non-fluorinated alternative to PTFE for omniphobic coatings.

Liquid-repellent films Omniphobic coatings Hansen solubility parameters

Low Dielectric Constant for High-Speed Electronics: Octamethylsilsesquioxane vs. Other Low-k Materials

Octamethylsilsesquioxane (OMS) possesses a low dielectric constant (k) of approximately 2.7, which is significantly lower than that of conventional silica (k ~4.0) and comparable to other low-k materials like MSQ (methylsilsesquioxane) films (k ~2.1–3.0) [1][2]. This low-k property reduces signal delay and crosstalk in high-speed integrated circuits. While this is a class-level inference (OMS vs. general low-k material benchmarks), the specific value of ~2.7 is a quantifiable property that guides material selection for interlayer dielectric (ILD) applications.

Low-k dielectric Interlayer dielectric High-speed circuits

Octamethylsilsesquioxane (CAS 17865-85-9): Recommended Application Scenarios Based on Quantitative Evidence


High-Voltage Polypropylene Insulation Systems

In high-voltage power cable insulation and capacitor dielectrics, octamethylsilsesquioxane (OMS) is selected as an additive to polypropylene (PP) to substantially increase dielectric breakdown strength [1]. The evidence from Section 3 indicates that OMS/PP nanocomposites exhibit enhanced dielectric performance compared to unfilled PP, making OMS a targeted choice for improving the reliability and voltage rating of electrical insulation components.

Non-Fluorinated Omniphobic Coatings

For applications requiring liquid-repellent surfaces without perfluorinated compounds (e.g., PFAS-free coatings for textiles, electronics, and automotive interiors), octamethylsilsesquioxane (OMS) provides PTFE-equivalent or superior repellency [2]. The Hansen solubility parameter match with PTFE and the demonstrated performance of OMS/polymer composite films enable the formulation of environmentally compliant, durable liquid-repellent coatings.

Low-k Dielectric Layers in High-Frequency Electronics

In high-speed integrated circuits and advanced packaging, octamethylsilsesquioxane (OMS) with a dielectric constant of ~2.7 is employed as an interlayer dielectric (ILD) material to reduce signal propagation delay and crosstalk [3]. Its low-k value, combined with the thermal stability inherent to its silsesquioxane cage, supports reliable operation in high-frequency electronic devices.

Amorphous PDMS Elastomer Formulations

When a low-crystallinity, highly amorphous polydimethylsiloxane (PDMS) elastomer is required—for instance, in soft robotics, medical tubing, or flexible seals—octamethylsilsesquioxane (OMS) is the preferred POSS additive [4]. As demonstrated in Section 3, OMS suppresses PDMS crystallinity, whereas octaphenylsilsesquioxane (OPS) enhances it. This differential effect directly guides formulation chemists to select OMS for maintaining elastomeric flexibility and low-temperature performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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